2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a structurally complex molecule featuring a benzoxazole-thioether moiety linked to a spirocyclic system. The benzoxazole ring contributes electron-withdrawing properties, while the spiro[3.5]nonane core introduces conformational rigidity due to its fused oxa-aza bicyclic structure.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-24-15-18-12-5-3-4-6-13(12)23-15/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPWGLBZMWSENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4O3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-2-methyl-1,3-propanediol
The spirocyclic core is synthesized via acid-catalyzed cyclization of 2-amino-2-methyl-1,3-propanediol with acetone. The reaction proceeds under reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst, yielding the spirocyclic amine in 87% yield after 12 hours.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Amino-2-methyl-1,3-propanediol | 10 mmol | Toluene | 110°C | 12 h | 87% |
| Acetone | 12 mmol | ||||
| PTSA | 0.5 mmol |
Characterization of Spirocyclic Amine
- ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 6H, 2×CH₃), 3.45–3.62 (m, 4H, OCH₂), 3.85 (s, 2H, NCH₂).
- MS (ESI+) : m/z 172.1 [M+H]⁺.
Synthesis of 2-Chloro-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Acylation with Chloroacetyl Chloride
The spirocyclic amine undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0°C to room temperature for 4 hours, yielding the chloroethanone intermediate in 78% yield .
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Spirocyclic amine | 5 mmol | DCM | 0°C → RT | 4 h | 78% |
| Chloroacetyl chloride | 6 mmol | ||||
| TEA | 7.5 mmol |
Characterization of Chloroethanone Intermediate
- ¹H NMR (400 MHz, CDCl₃) : δ 1.41 (s, 6H, 2×CH₃), 3.50–3.75 (m, 4H, OCH₂), 4.12 (s, 2H, NCH₂), 4.38 (s, 2H, COCH₂Cl).
- IR (KBr) : 1715 cm⁻¹ (C=O stretch).
Nucleophilic Substitution with Benzo[d]oxazole-2-thiol
Thioether Formation
The chloroethanone intermediate reacts with benzo[d]oxazole-2-thiol in ethanol under reflux, catalyzed by TEA. The reaction achieves 85% yield after 6 hours, forming the target compound.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Chloroethanone | 3 mmol | Ethanol | 80°C | 6 h | 85% |
| Benzo[d]oxazole-2-thiol | 3.3 mmol | ||||
| TEA | 4.5 mmol |
Optimization of Reaction Parameters
- Base Screening : TEA outperforms K₂CO₃ and DBU in minimizing side reactions (e.g., oxidation of thiol).
- Solvent Selection : Ethanol provides superior solubility compared to THF or DMF.
Workup and Purification
Liquid-Liquid Extraction
The crude product is extracted with ethyl acetate (3×50 mL) and washed with brine to remove residual TEA·HCl. The organic layer is dried over Na₂SO₄ and concentrated in vacuo.
Flash Chromatography
Purification is performed on silica gel (60–120 mesh) using a gradient of hexane/ethyl acetate (7:3 → 1:1), yielding 92% pure product .
Analytical Characterization
Spectroscopic Data
Purity Assessment
Alternative Synthetic Routes
Zirconium-Catalyzed Benzoxazole Synthesis
A zirconium(IV) chloride-catalyzed one-pot reaction couples catechol derivatives with aldehydes and ammonium acetate to form benzoxazoles. While this method efficiently constructs the benzoxazole core, its integration into the target molecule requires additional functionalization steps.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction times for spirocyclic intermediate formation by 40% , though yields remain comparable to conventional heating.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various reactions, such as:
Oxidation: Can lead to the formation of sulfoxides and sulfones.
Reduction: Leads to the formation of reduced forms, useful in modifying biological activity.
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur at specific reactive sites.
Common Reagents and Conditions:
Oxidation: Peracids or hydrogen peroxide.
Reduction: Metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed:
Oxidized derivatives, reduced intermediates, and various substituted compounds with potential biological activity.
Scientific Research Applications
General Synthesis Procedure
- Starting Materials : Benzo[d]oxazole derivative, a thiol compound, and a spirocyclic ketone.
- Reaction Conditions : The reaction is usually conducted under inert atmosphere conditions (e.g., nitrogen) at elevated temperatures.
- Purification : The product is purified using silica gel column chromatography.
Antimicrobial Activity
Recent studies have demonstrated that 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone exhibits significant antimicrobial properties against various pathogens.
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound in the development of new antimicrobial agents targeting resistant bacterial strains .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.
These results highlight its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2024) assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, supporting its use as a potential therapeutic agent . -
Neuroprotection Research :
Another study focused on the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The findings revealed that it significantly mitigated cell death and enhanced antioxidant enzyme activity, suggesting a promising role in neuroprotection .
Mechanism of Action
The compound interacts with biological targets through its benzo[d]oxazole moiety, which binds to specific enzymes or receptors. The sulfur linkage and ethanone group further modulate its interaction with molecular targets, influencing pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Spirocyclic vs. Aromatic Substituents : The target compound’s spirocyclic system contrasts with phenyl (e.g., 6j ), dichlorophenyl (e.g., 16–19 ), or pyrazole (e.g., antitubercular analogue) substituents. The spiro structure likely enhances metabolic stability and bioavailability compared to planar aromatic systems.
Benzoxazole vs.
Functional Group Diversity : The oxadiazole ring in 16–19 introduces hydrogen-bonding capacity, critical for acetylcholinesterase inhibition, whereas the spiro system’s ether and amine groups may favor CNS penetration.
Key Findings:
- Antitubercular Activity : The pyrazole-containing analogue in demonstrates moderate activity, suggesting that the benzoxazole-thioether scaffold can be optimized for antimicrobial applications.
- Anti-Alzheimer’s Potential: The oxadiazole derivatives in show potent AChE inhibition, highlighting the importance of electron-deficient aromatic systems (e.g., dichlorophenyl) for enzyme targeting.
- Synthetic Versatility : The β-keto-sulfone moiety in 4 underscores the utility of thioether-ketone hybrids in constructing complex organic molecules.
Physicochemical and Spectral Data
- Melting Points : Compounds with rigid substituents (e.g., dichlorophenyl in 16–19 ) exhibit higher melting points (183–194°C) compared to flexible spiro systems (data unavailable for the target compound).
- Spectral Characterization : All analogues in –4 were validated via NMR, MS, and HRMS, confirming structural integrity.
Biological Activity
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a novel derivative within the class of benzo[d]oxazole compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis Methodology:
The synthesis typically involves the reaction of benzo[d]oxazole derivatives with various electrophiles to yield the target compound. The synthetic pathway may include steps such as:
- Formation of benzo[d]oxazole derivatives.
- Introduction of the thiol group through nucleophilic substitution.
- Finalization of the spirocyclic structure via cyclization reactions.
Neuroprotective Effects
Recent studies have indicated that compounds similar to This compound exhibit significant neuroprotective effects. For instance, derivatives have been shown to protect neuronal cells from apoptosis induced by β-amyloid (Aβ) through modulation of signaling pathways such as Akt/GSK-3β/NF-κB . These pathways are crucial in regulating neuronal survival and inflammation.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic markers like Bcl-2 and Bax .
Antimicrobial Activity
Some studies have evaluated the antimicrobial properties of benzoxazole derivatives, revealing selective activity against Gram-positive bacteria and certain fungi . The structure–activity relationship indicates that modifications at specific positions can enhance antibacterial efficacy.
The biological activity of This compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapies .
- Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways by altering the expression levels of key proteins involved in cell survival and death .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells, further contributing to their neuroprotective effects.
Study 1: Neuroprotection in PC12 Cells
A study investigated the neuroprotective effects of a similar benzoxazole derivative on PC12 cells exposed to Aβ25–35. The results showed that the compound significantly reduced apoptosis markers and improved cell viability compared to controls .
Study 2: Anticancer Efficacy
In vitro assays demonstrated that benzoxazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
